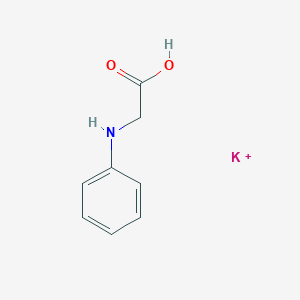

N-Phenylglycine potassium salt

Description

Properties

CAS No. |

19525-59-8 |

|---|---|

Molecular Formula |

C8H9KNO2 |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

potassium;2-anilinoacetate |

InChI |

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11); |

InChI Key |

CZNJCUMJHDYOHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)O.[K] |

Other CAS No. |

19525-59-8 |

Related CAS |

103-01-5 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Routes

Direct Condensation Approaches for N-Phenylglycine Potassium Salt Synthesis

The direct condensation of aniline (B41778) and chloroacetic acid represents a classical and widely employed method for synthesizing N-phenylglycine, which is subsequently converted to its potassium salt. This approach involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of aniline.

Aniline and Chloroacetic Acid Condensation Pathways

The fundamental reaction involves heating aniline and chloroacetic acid, often in an aqueous medium. prepchem.com A typical procedure involves heating a mixture of chloroacetic acid and a molar excess of aniline in water. prepchem.com For instance, reacting 5 moles of chloroacetic acid with 10 moles of aniline in 2 liters of water at 100°C for 1.5 hours can yield N-phenylglycine, which is then filtered and washed. prepchem.com To obtain the potassium salt, the synthesized N-phenylglycine is neutralized with a potassium hydroxide (B78521) solution. prepchem.com For example, 20 grams of phenylglycine can be made neutral to phenolphthalein (B1677637) with a 2N potassium hydroxide solution, followed by evaporation to dryness. prepchem.com

Another variation involves neutralizing chloroacetic acid with a sodium hydroxide solution before the addition of aniline and boiling the mixture under reflux. prepchem.com Upon cooling, the N-phenylglycine crystallizes and can be collected. prepchem.com The subsequent neutralization with potassium hydroxide yields the desired potassium salt. prepchem.com

A patented process describes the direct condensation of aniline and chloroacetic acid in a solvent, followed by neutralization with potassium hydroxide to obtain this compound with a purity of 96-98%. google.com

Solvent Effects on Reaction Efficiency and Yield Optimization

The choice of solvent plays a crucial role in the efficiency and yield of the condensation reaction. While water is a common solvent, other organic solvents can also be employed. A patented method suggests that the reaction can be carried out in the presence of at least one solvent, such as nitrobenzene, aniline, phenylglycine, phenyl ether, or biphenyl, or even under solvent-free conditions. google.com The use of specific solvents can influence reaction rates, facilitate product separation, and minimize side reactions. For instance, after the condensation reaction, the refined reaction solution is neutralized with potassium hydroxide at 40-90°C to a pH of 7-9. google.com The separation of the this compound solution is followed by drying to recover the solvent and obtain the final product with a purity of 95-98% and a yield between 85-95%. google.com

Alkali-Mediated Saponification of N-Phenylglycine Nitrile

An alternative and industrially significant route to this compound involves the hydrolysis of N-phenylglycine nitrile. This two-step process begins with the formation of the nitrile, followed by its saponification using an alkali metal hydroxide.

Role of Alkali Metal Hydroxides in Nitrile Hydrolysis

The hydrolysis of N-phenylglycine nitrile is typically carried out using a strong base like potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile group. This leads to the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylate salt, in this case, this compound. The reaction is often performed in a mixed solvent system containing alcohols (like ethanol), aromatic or aliphatic hydrocarbons (such as toluene), and water. The molar ratio of alkali hydroxide to nitrile is generally maintained at 1-1.05 to 1. google.com

The temperature for the hydrolysis is typically staged, ranging from 50°C to 110°C. A patent describes a process where the hydrolysis is conducted first at 50-65°C and then at the boiling temperature of the mixture. google.com This staged heating can help control the reaction rate and minimize the formation of byproducts. The use of mixed alkali hydroxides, such as a combination of KOH and NaOH, has also been reported. google.com

Continuous Hydrolysis Processes and Reaction Control

For large-scale industrial production, continuous hydrolysis processes offer significant advantages in terms of efficiency and control. A patented process describes the continuous reaction of aniline with formaldehyde (B43269) and hydrocyanic acid to form phenylglycine nitrile, which is then saponified with an alkali metal hydroxide without isolation of the nitrile intermediate. google.com The hydrolysis is carried out continuously with a residence time of several hours at elevated temperatures (e.g., 110°C), leading to the formation of the alkali salt of phenylglycine. google.com This continuous process allows for better control over reaction parameters and can lead to higher throughput and purity of the final product. google.com The purity of the N-phenylglycine salt obtained through this method can be as high as 90%. google.com

Preparation of Modified this compound Derivatives

N-Phenylglycine and its salts can be chemically modified to create various derivatives with specific functionalities. These modifications can be targeted at the phenyl ring or the glycine (B1666218) moiety.

One common modification involves substitution reactions on the phenyl ring. For instance, nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid, resulting in the introduction of a nitro group at the para position of the phenyl ring with a yield of 67%.

Another type of modification is the N-alkylation of the glycine nitrogen. This can be accomplished by reacting this compound with an alkyl halide, such as methyl iodide, in a solvent like dimethylformamide (DMF) at 80°C, leading to the formation of N-alkyl derivatives with a yield of 89%.

Furthermore, derivatives can be prepared by reacting D-2-phenyl-glycine with other reagents. For example, the potassium salt of N-(1-methyl-2-methoxy-carbonyl-vinyl)-D-2-phenyl-glycine can be synthesized by boiling D-2-phenyl-glycine with the ethyl ester of acetoacetic acid and potassium hydroxide. googleapis.com This derivative is a key intermediate in the synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and cefalexin. googleapis.com A similar derivative, the potassium salt of N-(1-methyl-2-ethoxy-carbonyl-vinyl)-D-2-phenyl-glycine, is also prepared for the same purpose. googleapis.comepo.org

The following table summarizes the key reaction parameters for the synthesis of this compound and its derivatives:

| Synthesis Method | Reactants | Solvent/Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Direct Condensation | Aniline, Chloroacetic Acid, KOH | Water | 100 (condensation), Evaporation (neutralization) | - | - | prepchem.com, prepchem.com |

| Direct Condensation | Aniline, Chloroacetic Acid, KOH | Nitrobenzene, Aniline, etc. | 40-90 (neutralization) | 85-95 | 95-98 | google.com |

| Nitrile Hydrolysis | N-Phenylglycine Nitrile, KOH | Ethanol, Toluene (B28343), Water | 50-110 | - | - | |

| Continuous Nitrile Hydrolysis | Aniline, Formaldehyde, HCN, KOH/NaOH | Water | up to 110 | 86.4 (theory) | 90 | google.com |

| N-Alkylation | This compound, Methyl Iodide | DMF | 80 | 89 | - | |

| Nitration | This compound, HNO₃/H₂SO₄ | - | - | 67 | - | |

| Enamine Salt Formation | D-2-phenyl-glycine, Ethyl acetoacetate, KOH | Ethanol | Boiling | 81.5 | - | googleapis.com |

Synthesis of N-(1-Methyl-2-methoxy-carbonyl-vinyl)-D-2-phenyl-glycine Potassium Salt

The potassium salt of N-(1-methyl-2-methoxy-carbonyl-vinyl)-D-2-phenyl-glycine, a type of Dane salt, is a key intermediate in the synthesis of various semi-synthetic penicillins and cephalosporins. googleapis.comepo.org Its preparation is well-documented, involving the condensation of D-(-)-α-phenylglycine with a β-ketoester in the presence of a potassium base. google.com

A common synthetic approach involves dissolving potassium hydroxide in methanol (B129727), to which D-(-)-α-phenylglycine is added. google.com The mixture is heated to form a clear solution. Subsequently, acetoacetic acid methyl ester is introduced, and the reaction mixture is refluxed for a period to drive the condensation reaction. google.com The enamine formation is followed by the removal of a portion of the solvent and the addition of another solvent like toluene to facilitate the removal of water via azeotropic distillation, ensuring the reaction goes to completion. google.com Upon cooling, the product crystallizes from the solution and can be isolated by filtration. This method provides the potassium salt in high yield and purity. google.com

| Reactant | Quantity | Solvent | Reaction Conditions | Yield | Reference |

| D(-)-α-phenylglycine | 75 g | Methanol (600 ml), Toluene | Reflux for 2 hours, followed by azeotropic distillation | 130 - 132 g | google.com |

| Potassium Hydroxide | 28.5 g | ||||

| Acetoacetic acid methylester | 75 g |

This table presents a summary of the reactants and conditions for the synthesis of N-(1-Methyl-2-methoxy-carbonyl-vinyl)-D-2-phenyl-glycine potassium salt.

Synthesis of N-(1-Methyl-2-ethoxy-carbonyl-vinyl)-D-2-phenyl-glycine Potassium Salt

Analogous to the methoxycarbonyl derivative, the synthesis of the N-(1-methyl-2-ethoxy-carbonyl-vinyl)-D-2-phenyl-glycine potassium salt is a critical process for creating precursors for antibiotics. googleapis.comepo.org The general principle of this synthesis mirrors that of its methoxy (B1213986) counterpart, relying on the condensation of D-2-phenyl-glycine with an ethyl ester of acetoacetic acid in the presence of potassium hydroxide. google.comgoogle.com

The reaction is typically carried out by boiling D-2-phenyl-glycine with the ethyl ester of acetoacetic acid and potassium hydroxide in an alcoholic solvent, such as ethanol. google.comgoogle.com Upon cooling the reaction mixture, the desired potassium salt precipitates and can be subsequently isolated and purified by recrystallization from ethanol. google.com This process has been reported to yield the product in good amounts, although it may contain crystal water that needs to be removed for subsequent steps. google.com The formation of this Dane salt is a pivotal step for the preparation of mixed anhydrides used in the acylation of β-lactam nuclei. googleapis.comepo.org

| Starting Material | Reagents | Solvent | Key Process | Reported Yield | Reference |

| D-2-phenyl-glycine | Ethyl ester of aceto-acetic acid, Potassium hydroxide | Ethanol | Boiling/Reflux, Cooling and Precipitation, Recrystallization | 81.5% | google.com |

This table outlines the general synthetic route for N-(1-Methyl-2-ethoxy-carbonyl-vinyl)-D-2-phenyl-glycine potassium salt.

Preparation of Potassium Salt of N-Nitroso-N-phenylglycine

The potassium salt of N-nitroso-N-phenylglycine serves as a significant intermediate in the synthesis of sydnones, a class of mesoionic heterocyclic compounds. researchgate.netneliti.com Its preparation is a key step that influences the mechanism and rate of the subsequent cyclodehydration reaction. researchgate.netneliti.com The formation of the potassium salt typically occurs in situ during the synthesis of the sydnone (B8496669).

In the established method for sydnone formation, N-nitroso-N-phenylglycine is treated with a dehydrating agent like acetic anhydride (B1165640). researchgate.netneliti.com Research has indicated that the reaction proceeds via a mixed anhydride intermediate. researchgate.net When the potassium salt of N-nitroso-N-phenylglycine is used instead of the free acid, the formation of this intermediate is reportedly slowed down significantly. researchgate.netneliti.com This observation is a crucial research finding as it provides insight into the reaction mechanism, where the free carboxylic acid is more readily converted to the reactive mixed anhydride intermediate necessary for the subsequent nucleophilic attack by the nitroso oxygen to form the sydnone ring. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches for Phenylglycine Derivatives

The development of chemoenzymatic and biocatalytic methods represents a significant advancement in the synthesis of phenylglycine and its derivatives, offering improved enantioselectivity and sustainability compared to purely chemical routes.

Integration of Strecker Synthesis with Nitrilase Reactions

A highly efficient one-pot chemoenzymatic process has been developed for the enantioselective synthesis of phenylglycine by coupling the Strecker synthesis with an enzymatic resolution step. frontiersin.orgresearchgate.netuni-stuttgart.de This method combines the chemical formation of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia (B1221849) with the highly enantioselective hydrolysis of the nitrile by a nitrilase enzyme. frontiersin.orgresearchgate.netfrontiersin.org

The initial Strecker synthesis is optimized to perform under mildly alkaline conditions (pH 9.5), which are compatible with the subsequent enzymatic reaction. frontiersin.orgresearchgate.netuni-stuttgart.de This allows for the direct conversion of the formed racemic phenylglycinonitrile without any intermediate purification steps. frontiersin.orgresearchgate.netuni-stuttgart.de The enzymatic resolution is carried out using whole cells of Escherichia coli that overexpress a recombinant nitrilase from Pseudomonas fluorescens EBC191 or its variants. frontiersin.orguni-stuttgart.de

A key aspect of this process is the use of a dynamic kinetic resolution. frontiersin.orguni-stuttgart.de Under the alkaline reaction conditions, the unreacted (S)-phenylglycinonitrile undergoes in-situ racemization to (R)-phenylglycinonitrile, which is then concurrently hydrolyzed by a highly (R)-specific nitrilase variant. frontiersin.orguni-stuttgart.de This dynamic process allows for theoretical yields of the (R)-phenylglycine to exceed the 50% limit of a standard kinetic resolution. frontiersin.org By employing a mutant strain of E. coli (JM109ΔpepA) that expresses a highly reaction- and (R)-specific nitrilase, (R)-phenylglycine has been synthesized with high enantiomeric excess (ee) and in excellent yields relative to the starting benzaldehyde. frontiersin.orgresearchgate.netuni-stuttgart.de

| Reaction Stage | Key Components | Conditions | Outcome | Yield | Enantiomeric Excess (ee) | Reference |

| Strecker Synthesis | Benzaldehyde (100 mM), KCN (300 mM), NH₄-acetate/NH₄OH | pH 9.5, 40°C, ~1500 rpm | Formation of rac-phenylglycinonitrile | - | - | frontiersin.orgfrontiersin.org |

| Enzymatic Hydrolysis | E. coli JM109ΔpepA expressing (R)-specific nitrilase | pH 9.5, 40°C | Hydrolysis of (R)-phenylglycinonitrile | up to 81% | ≥ 95% | frontiersin.orgresearchgate.netuni-stuttgart.de |

This table summarizes the integrated chemoenzymatic synthesis of (R)-phenylglycine, detailing the conditions and results of the combined Strecker synthesis and nitrilase-catalyzed hydrolysis.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Single-Electron Transfer (SET) Oxidation Processes

Single-electron transfer is a key mechanism for initiating the reactivity of N-arylglycines. This process involves the removal of a single electron from the N-phenylglycine molecule, typically from the electron-rich carboxylate or amine functionality, to generate a highly reactive radical cation intermediate.

The activation of N-arylglycines is frequently initiated by a single-electron transfer (SET) oxidation step. thieme-connect.de This process can be triggered through various methods, including photocatalysis, chemical oxidation, or enzymatic action. nih.govnih.govcuni.cz In photocatalytic systems, a photosensitizer absorbs light and transfers energy to the N-arylglycine, leading to the ejection of an electron. nih.gov For instance, studies have postulated a reaction sequence involving an initial photoinduced single electron transfer, which is followed by a proton transfer from the resulting radical cation of the electron donor. nih.gov

Similarly, chemical oxidants can facilitate this activation. Ferrocenium hexafluorophosphate, for example, has been used as an oxidant to trigger a smooth single electron oxidation, leading to the formation of radical species. cuni.cz Enzymatic systems, such as horseradish peroxidase (HRP), can also oxidize N-alkyl-N-phenylglycine derivatives, proposing a mechanism where the ferric HRP oxidizes the substrate to a radical cation. nih.gov This initial oxidation step is crucial as it generates a high-energy intermediate that readily undergoes further transformations.

The basicity of the reaction medium and the form of the N-arylglycine substrate, such as N-Phenylglycine potassium salt, play a critical role in its oxidation potential and subsequent reactivity. The presence of a base facilitates the deprotonation of the carboxylic acid group to form a carboxylate anion. rsc.org This anion is significantly more electron-rich than its protonated acid counterpart.

This increased electron density lowers the oxidation potential of the molecule, making it more susceptible to single-electron transfer. cuni.cz The deprotonated carboxylate anion is more easily oxidized by photocatalysts or chemical oxidants to form a carboxyl radical. rsc.org The use of the potassium salt of N-phenylglycine in reactions serves to provide this readily oxidizable carboxylate form directly, enhancing the efficiency of the initial SET event. acs.org Cyclic voltammetry studies on related glycine (B1666218) derivatives have confirmed that their enolates possess a significantly low redox potential, making them prone to donating an electron to even weak electron acceptors. cuni.czresearchgate.net

| Parameter | Influence on Reactivity | Mechanism |

| Presence of Base | Increases reactivity | Deprotonates the carboxylic acid to form a more electron-rich carboxylate anion. |

| Use of Potassium Salt | Increases reactivity | Provides the readily oxidizable carboxylate anion directly. |

| Lower Oxidation Potential | Facilitates SET | The electron-rich species is more easily oxidized, initiating the radical cascade. |

Radical Reaction Pathways

Following the initial SET oxidation, N-phenylglycine derivatives enter a cascade of radical reactions. The formation and subsequent reactions of the α-aminoalkyl radical are central to the synthetic utility of this compound.

The primary radical species generated from N-phenylglycine is the α-aminoalkyl radical. rsc.org This radical is formed through the rapid decarboxylation of the intermediate generated after the initial SET oxidation. nih.govresearchgate.net The process involves the oxidation of the carboxylate anion to a carboxyl radical, which then spontaneously releases a molecule of carbon dioxide (CO2) to yield the α-aminoalkyl radical. rsc.org

This α-aminoalkyl radical is a key synthetic intermediate. rsc.orgacs.org It is a nucleophilic radical that can engage in a variety of bond-forming reactions. Its principal role is to add to electron-deficient alkenes or other radical acceptors, thereby constructing more complex molecular frameworks. acs.orgrsc.org The generation of this specific radical has been unambiguously demonstrated in multiple studies. researchgate.net

Electrochemical methods provide a clean and efficient means of generating radicals from N-arylglycines via decarboxylation. ustl.edu.cn In these systems, an electric current is used to drive the oxidation process, effectively using electrons as a "traceless oxidant" and avoiding the need for chemical oxidants or catalysts. ustl.edu.cn

When N-phenylglycine is subjected to an electrochemical reaction, it undergoes an anodic oxidation process. This leads to the formation of the α-aminoalkyl radical through a decarboxylative pathway. This electrochemically generated radical can then participate in subsequent reactions, such as addition to enaminones, to form complex heterocyclic products. ustl.edu.cn This approach represents a green chemistry alternative for initiating radical reactions with N-arylglycines. ustl.edu.cn A novel protocol for constructing functionalized 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones from N-phenylglycines also proceeds through an oxidative decarboxylation pathway. nih.gov

The α-aminoalkyl radicals generated from N-phenylglycine can also undergo radical-radical coupling reactions. This can occur as a self-coupling reaction or a cross-coupling with another radical species present in the reaction mixture. acs.orgsemanticscholar.org

The formation of a dimer, N,N′-diphenylethane-1,2-diamine, has been isolated from reactions involving N-phenylglycine under photocatalytic conditions. acs.org The presence of this dimer serves as strong evidence for the transient existence of the α-aminoalkyl radical, as it is formed by the direct coupling of two such radicals. acs.org Furthermore, these α-aminoalkyl radicals can be trapped in cross-coupling reactions. For example, they can couple with ketyl radicals, generated from ketones, in a redox-neutral process to furnish valuable chiral 1,2-amino tertiary alcohols. semanticscholar.org

| Coupling Type | Reactants | Product Type | Significance |

| Self-Coupling | Two α-aminoalkyl radicals | Dimer (e.g., N,N′-diphenylethane-1,2-diamine) | Confirms the generation of the α-aminoalkyl radical intermediate. acs.org |

| Cross-Coupling | α-aminoalkyl radical + Ketyl radical | 1,2-Amino tertiary alcohol | Enables the construction of complex chiral molecules. semanticscholar.org |

Nucleophilic and Electrophilic Reaction Mechanisms

N-Phenylglycine is a key precursor in the synthesis of a class of cyclic mesoionic compounds known as sydnones. orgsyn.org Mesoionic compounds are five-membered heterocyclic betaines with delocalized positive and negative charges. iajesm.inias.ac.in The formation of 3-phenylsydnone (B89390) from N-phenylglycine involves a critical intramolecular nucleophilic attack.

The synthesis begins with the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine. orgsyn.org This derivative is then treated with a dehydrating agent, typically acetic anhydride (B1165640). The acetic anhydride activates the carboxylic acid group, forming a mixed anhydride, which is a potent electrophile. The crucial step in the cyclization is the intramolecular nucleophilic attack of the oxygen atom of the nitroso group on the activated carbonyl carbon. This is followed by the elimination of a molecule of acetic acid and a proton to yield the stable, aromatic 3-phenylsydnone ring. orgsyn.org

Sydnones, as mesoionic compounds, exhibit unique reactivity and are valuable in 1,3-dipolar cycloaddition reactions for the synthesis of other heterocyclic systems. ias.ac.inwikipedia.org The formation of the sydnone (B8496669) ring from an N-phenylglycine derivative is a classic example of how the inherent nucleophilicity of a substituent can be harnessed to construct complex cyclic structures.

| Precursor | Reagent | Key Step | Product | Ref. |

| N-Nitroso-N-phenylglycine | Acetic Anhydride | Intramolecular nucleophilic attack of the nitroso oxygen on the activated carbonyl | 3-Phenylsydnone | orgsyn.org |

While direct examples of electrophilic addition pathways in cyclization reactions of this compound are not extensively documented, the principles of such reactions can be inferred from the reactivity of analogous N-aryl amino acid derivatives. Electrophilic cyclization is a powerful strategy for the synthesis of various heterocyclic compounds. nih.gov

In a typical scenario, an N-phenylglycine derivative with an appropriately positioned unsaturated moiety (e.g., an alkyne or alkene) could undergo intramolecular cyclization upon treatment with an electrophile. The reaction would be initiated by the attack of the unsaturated bond on the electrophile, leading to the formation of a cyclic intermediate. The nitrogen atom of the N-phenylglycine backbone or the phenyl ring itself could then act as a nucleophile to complete the cyclization process. For instance, N-(2-alkynyl)anilines are known to undergo electrophilic cyclization to form quinolines. nih.gov

Furthermore, the α-carbon of N-phenylglycine can be rendered nucleophilic through enolate formation under basic conditions, which can then participate in intramolecular reactions with electrophilic centers. Alternatively, oxidative methods can generate an electrophilic imine from the N-aryl glycine, which can then be attacked by an internal nucleophile. acs.orgnih.gov This approach has been utilized in the synthesis of indole-decorated glycine derivatives through a cross-dehydrogenative coupling reaction. acs.orgnih.gov

Reaction Cascade and Sequential Transformations

N-Phenylglycine and its derivatives are versatile substrates in photocascade catalytic reaction sequences, often initiated by visible-light photoredox catalysis. organic-chemistry.orgacs.orgnih.gov These reactions typically involve the generation of an α-amino radical from the N-phenylglycine moiety through a single-electron transfer (SET) process. organic-chemistry.orgacs.orgnih.gov

One prominent example is the photoredox-mediated α-vinylation of N-aryl amines and α-amino acids. organic-chemistry.orgacs.orgnih.gov In this process, a photocatalyst, upon excitation by visible light, oxidizes the N-phenylglycine derivative. Subsequent deprotonation or decarboxylation generates a nucleophilic α-amino radical. acs.orgnih.gov This radical can then add to an electron-deficient olefin, such as a vinyl sulfone. The resulting radical intermediate undergoes further transformations, often involving elimination of a sulfinyl radical, to yield the allylic amine product. acs.org This sequence allows for the direct C-H vinylation of N-aryl tertiary amines or the decarboxylative vinylation of N-protected α-amino acids. organic-chemistry.orgacs.org

Furthermore, N-phenylglycine itself can act as a photoinitiator. anu.edu.au Under near-UV LED irradiation, it can undergo direct photodecomposition to produce radicals (PhNHCH₂•) that can initiate free radical polymerization. anu.edu.au In the presence of an iodonium (B1229267) salt, it can also generate phenyl radicals and cations, which are capable of initiating both free radical and cationic photopolymerization. anu.edu.au These photocascade reactions highlight the utility of N-phenylglycine in generating reactive intermediates under mild, light-driven conditions for complex molecular synthesis.

| Reaction Type | Catalyst/Initiator | Key Intermediate | Product Type | Ref. |

| α-Vinylation | Iridium-based photocatalyst | α-amino radical | Allylic amines | organic-chemistry.orgacs.orgnih.gov |

| Photopolymerization | N-Phenylglycine | α-amino radical, Phenyl radical, Cations | Polymers | anu.edu.au |

While specific examples of radical Sₙ2′-type reactions involving this compound are not prevalent in the literature, the generation of α-amino radicals from N-phenylglycine derivatives provides a gateway to a variety of radical cascade reactions, including radical additions and annulations. researchgate.netrsc.org

The α-amino radical generated from N-phenylglycine, typically through photoredox catalysis or other oxidative methods, is a key intermediate in these cascades. This radical can undergo addition to unsaturated systems like alkenes or alkynes. The resulting radical intermediate can then participate in subsequent cyclization or annulation steps to build complex molecular architectures. For instance, a visible-light-induced aerobic oxidative [2+3] cycloaddition between glycine derivatives and thiiranes has been developed to synthesize thiazolidine-2-carboxylic acid derivatives. rsc.org

The general strategy for radical-mediated C-H alkylation of glycine derivatives has been extensively reviewed. researchgate.net These reactions often involve the formation of an α-C-H radical which then couples with a radical precursor. This approach allows for the synthesis of diverse unnatural α-amino acids. While not a direct Sₙ2′ pathway, these radical addition and annulation cascades demonstrate the synthetic potential of radical intermediates derived from N-phenylglycine in constructing new carbon-carbon and carbon-heteroatom bonds in a sequential manner.

| Cascade Type | Key Intermediate | Reaction Partner | Product Type | Ref. |

| Radical Addition/Annulation | α-amino radical | Alkenes, Thiiranes | Unnatural α-amino acids, Thiazolidines | researchgate.netrsc.org |

Ring-Opening-Closure Reactions in Heterocycle Synthesis

N-Phenylglycine and its derivatives serve as precursors for azomethine ylides, which are versatile 1,3-dipoles used in the synthesis of five-membered heterocycles. A key strategy involves an initial ring-closure to form a temporary heterocycle, which then undergoes ring-opening and decarboxylation to generate the reactive ylide. This ylide is subsequently trapped in a final ring-closing cycloaddition step.

For instance, N-phenylglycine can be heated at reflux with paraformaldehyde to form an isolable 3-phenyl-5-oxazolidinone, a five-membered heterocyclic intermediate nih.govsemanticscholar.org. Further heating of this oxazolidinone prompts a thermal electrocyclic ring-opening and concurrent loss of carbon dioxide (decarboxylation). This sequence generates a reactive, non-stabilized azomethine ylide nih.govsemanticscholar.org. In the presence of a suitable dipolarophile, such as an aldehyde or an anhydride, this ylide undergoes a [3+2] cycloaddition reaction to form a new, more complex oxazolidine (B1195125) derivative nih.govsemanticscholar.org. This sequence, where an initial heterocyclic intermediate is opened and then re-closed into a different ring system, exemplifies a powerful ring-opening-closure strategy in synthetic chemistry.

Intermediate Formation and Transformation

The synthetic utility of this compound is largely defined by the diverse intermediates that can be generated from it. These intermediates, including radicals and anhydrides, are pivotal in constructing complex molecular architectures.

Formation and Reactivity of Carboxyl Radicals

The carboxylate group of this compound is a key functional handle for initiating radical-mediated transformations. Through single-electron oxidation, often facilitated by photoredox catalysis, the carboxylate is converted into a carboxyl radical acs.org. This species is highly transient and undergoes rapid decarboxylation (loss of CO2) to generate a more stable α-amino radical (specifically, an aminomethyl radical) acs.org.

A plausible reaction mechanism begins when the carboxylate, derived from N-phenylglycine or its potassium salt, is oxidized by a photoexcited catalyst, such as an Iridium(III) complex acs.org. The resulting aminomethyl radical is nucleophilic and can engage in a variety of subsequent reactions. A primary pathway for this radical is the Giese-type addition to electron-deficient olefins, such as those found in Morita–Baylis–Hillman (MBH) acetates acs.org. This addition forms a new radical intermediate, which can then be reduced to complete the photocatalytic cycle, setting the stage for further transformations acs.org. Studies involving the photoreduction of 3-methylquinoxalin-2-one derivatives by N-phenylglycine have identified transient intermediates, confirming that the reaction proceeds via a sequence of photoinduced single electron transfer followed by proton transfer nih.gov.

Role of Exocyclic Olefin Intermediates

In certain multi-step cascade reactions, intermediates featuring an exocyclic double bond play a crucial role in the final stages of heterocycle formation. An example is a photocascade catalysis method for synthesizing pyrrole (B145914) derivatives from N-arylglycines and MBH acetates acs.org.

Following the initial formation of the aminomethyl radical and its addition to the MBH acetate (B1210297), a series of transformations leads to an intermediate containing an exocyclic olefin. Experimental evidence supports the participation of this specific intermediate in the reaction pathway acs.org. The formation of this exocyclic double bond is a key structural feature that precedes the final ring-closing and aromatization steps that yield the stable pyrrole ring system. The viability of this pathway has been demonstrated across a range of substrates, leading to various substituted pyrrole products acs.org.

Table 1: Synthesis of Pyrrole Derivatives via Exocyclic Olefin Intermediate Pathway This table showcases the yields of various pyrrole derivatives (3a-3v) synthesized through a photocascade reaction involving N-phenylglycine and different Morita–Baylis–Hillman (MBH) acetates. The reaction proceeds through a proposed exocyclic olefin intermediate.

| Product | R¹ Substituent in MBH Acetate | Yield (%) |

| 3b | p-methylphenyl | 66% |

| 3j | m-methylphenyl | 72% |

| 3u | Cycloheptenone-derived | 58% |

| 3v | Cyclopentanone-derived | 79% |

Data sourced from Organic Letters. acs.org

Mixed Anhydride Intermediates in Cyclodehydration Reactions

In non-radical pathways, the carboxylate functionality of N-phenylglycine can be activated through the formation of a mixed anhydride intermediate. This is a classic strategy for promoting cyclodehydration reactions, particularly in the synthesis of mesoionic heterocycles like sydnones.

The synthesis of sydnones from N-nitroso-N-phenylglycine using acetic anhydride proceeds through such an intermediate askpharmacy.netresearchgate.net. Acetic anhydride reacts with the carboxylic acid to form a mixed anhydride, which significantly enhances the electrophilicity of the carbonyl carbon researchgate.net. This activation facilitates an intramolecular nucleophilic attack from the oxygen atom of the neighboring nitroso group, triggering ring closure askpharmacy.netresearchgate.net. The subsequent elimination of an acetate group leads to the formation of the aromatic sydnone ring researchgate.net.

Catalytic Roles and Applications in Advanced Synthesis

Photoredox Catalysis

In the realm of photoredox catalysis, N-phenylglycine acts as an efficient sacrificial electron donor, enabling a variety of chemical transformations upon irradiation with visible light in the presence of a suitable photocatalyst.

Iridium(III) complexes are widely employed as photocatalysts for the oxidative decarboxylation of N-phenylglycine. This process generates α-amino radicals that can participate in subsequent bond-forming reactions, such as conjugate additions (Giese reactions). A common photocatalyst for this transformation is Tris(2-phenylpyridine)iridium(III), often used with ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). rwth-aachen.de

The reaction involves the addition of α-amino radicals, derived from N-aryl amino acids, to various electron-deficient olefins. The efficiency of this process has been evaluated for a range of substrates, demonstrating its synthetic utility. rwth-aachen.de

Table 1: Evaluation of N-Aryl Amino Acids in Photocatalytic Giese Reaction with 2-Cyclohexen-1-one

| Entry | N-Aryl Amino Acid (R-C₆H₄-NHCH₂COOH) | Product Yield (%) |

|---|---|---|

| 1 | N-phenylglycine (R=H) | 75 |

| 2 | N-(4-methoxyphenyl)glycine (R=4-OMe) | 86 |

| 3 | N-(4-chlorophenyl)glycine (R=4-Cl) | 65 |

| 4 | N-(4-(trifluoromethyl)phenyl)glycine (R=4-CF₃) | 52 |

| 5 | N-(2-methylphenyl)glycine (R=2-Me) | 70 |

Data synthesized from a study on photocatalytic radical addition. rwth-aachen.de Reaction conditions involved the specified N-aryl amino acid, 2-cyclohexen-1-one, Li₂CO₃, and Ir(ppy)₂(dtbbpy)PF₆ in methanol (B129727) under blue LED irradiation.

The catalytic cycle in these photoredox reactions is initiated by the absorption of a photon by the Iridium(III) photocatalyst, promoting it to an excited state (*Ir(III)). This excited state is a potent oxidant capable of engaging in single-electron transfer.

The N-phenylglycine, typically deprotonated in the reaction medium to the carboxylate form (N-phenylglycinate), acts as a quenching agent. It reductively quenches the excited *Ir(III) photocatalyst via an oxidative quenching pathway. rwth-aachen.deresearchgate.net

The mechanism proceeds as follows:

Excitation: The Ir(III) photocatalyst absorbs visible light and transitions to its highly oxidizing excited state, *Ir(III).

Oxidative Quenching: The excited *Ir(III) is quenched by the N-phenylglycinate anion. An electron is transferred from the carboxylate to the photocatalyst, generating a reduced Ir(II) species and an N-phenylglycine carboxyl radical. rwth-aachen.deacs.org

Decarboxylation: The highly unstable carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) and forming a potent α-amino radical (C₆H₅NHĊH₂). rwth-aachen.denih.gov

Radical Reaction: The generated α-amino radical adds to an electron-deficient olefin or participates in other desired chemical transformations.

Catalyst Regeneration: The reduced Ir(II) photocatalyst is oxidized back to its ground state Ir(III) by another reaction component (often an intermediate in the productive cycle), thus completing the catalytic loop.

This quenching and subsequent decarboxylation sequence is a reliable method for generating α-amino radicals under mild conditions. rwth-aachen.de

Electrocatalytic Transformations

Electrochemical methods offer an alternative pathway to harness the reactive potential of N-phenylglycine, primarily through controlled oxidation at an anode to generate key intermediates.

While tandem electrocatalysis is a growing field for synthesizing compounds like glycine (B1666218) from simple precursors such as oxalic acid and nitrate, the application of N-phenylglycine potassium salt in oxidant- and catalyst-free electrochemical tandem reactions is not extensively documented in current research literature. researchgate.netrsc.org Such a process would theoretically involve the electrochemical generation of an intermediate from N-phenylglycine that then reacts with another electro-generated species in a sequential, one-pot process. The development of these specific transformations remains an area for future exploration.

The key to the reactivity of N-phenylglycine in redox processes is its facile oxidation. In an electrochemical cell, this can be achieved through anodic oxidation. When a potential is applied, the N-phenylglycine (as the carboxylate) undergoes a one-electron oxidation at the anode surface. nih.gov

This process directly mirrors the initial steps of photoredox catalysis but uses electrical potential instead of light as the driving force. The primary intermediate generated from this anodic oxidation is the α-amino radical, formed through the same electron transfer and rapid decarboxylation sequence. acs.orgnih.gov

Proposed Mechanism of Anodic Oxidation:

Electron Transfer: C₆H₅NHCH₂COO⁻ → C₆H₅NHCH₂COO• + e⁻ (at the anode)

Decarboxylation: C₆H₅NHCH₂COO• → C₆H₅NHĊH₂ + CO₂

The resulting α-amino radical is a versatile intermediate that can be trapped by various radical acceptors present in the electrolyte solution or undergo dimerization. This electrochemical approach provides a direct method for generating these valuable intermediates without the need for photocatalysts or chemical oxidants. nih.gov

Metal-Free Radical Catalysis

N-phenylglycine can also be employed to generate radicals under metal-free conditions, relying on light energy or simple oxidants to initiate the reaction cascade.

In one approach, N-phenylglycine derivatives participate in visible-light-mediated radical-radical cross-coupling reactions without any metal catalyst. researchgate.net Furthermore, studies have shown that N-phenylglycine can be photodecomposed directly by near-UV light (e.g., 392 nm UV LED) to produce radicals (C₆H₅NHĊH₂•) without any photosensitizing dye, allowing it to function as a photoinitiator. researchgate.net This process is foundational to its use as a co-initiator in photopolymerization systems. mst.edu

Another significant metal-free application involves the cross-dehydrogenative coupling (CDC) of N-aryl glycines with nucleophiles like indoles. This transformation can be catalyzed by a heterogeneous, metal-free organocatalyst such as mesoporous graphitic carbon nitride (mpg-CN) under visible light irradiation, using molecular oxygen as the terminal oxidant. nih.gov The reaction proceeds through the selective oxidation of the N-aryl glycine to an electrophilic imine intermediate, which then undergoes a Friedel-Crafts-type reaction with the indole. nih.gov

Table 2: Metal-Free Photocatalytic Coupling of N-Phenyl Glycine Ethyl Ester and Indole

| Entry | Catalyst | Atmosphere | Solvent | Conversion (%) |

|---|---|---|---|---|

| 1 | mpg-CN | Oxygen | Acetonitrile (B52724) | >95 |

| 2 | None | Oxygen | Acetonitrile | 8 |

| 3 | mpg-CN | Argon | Acetonitrile | No reaction |

| 4 | mpg-CN (in the dark) | Oxygen | Acetonitrile | No reaction |

Data synthesized from a study on environmentally benign cross-dehydrogenative coupling. nih.gov

These findings highlight the versatility of N-phenylglycine in generating reactive radical and imine intermediates through various metal-free activation modes, enabling the construction of complex molecular architectures. nih.govnih.gov

Brønsted Base Catalysis in Organic Transformations

The carboxylate group of this compound allows it to function as a Brønsted base, accepting a proton to catalyze various organic transformations.

While specific studies detailing the use of this compound as a catalyst for intramolecular aldolization are not prevalent in the searched literature, its basic character suggests a potential role. In a general sense, Brønsted bases are known to catalyze aldol (B89426) reactions by deprotonating the α-carbon of a carbonyl compound to generate an enolate, which then acts as a nucleophile. The efficiency of such a catalyst would depend on its basicity and steric properties. The glycine derivative's structure could influence the stereochemical outcome of the reaction, a critical aspect in asymmetric synthesis.

Transition Metal Catalysis (Conceptual Role in General Glycine Derivatives)

N-Aryl glycine esters and related glycine derivatives are important substrates in transition metal-catalyzed reactions, particularly in cross-dehydrogenative couplings that lead to the formation of α-substituted α-amino acids.

Copper catalysis is widely employed for the cross-dehydrogenative coupling (CDC) of N-aryl glycine esters with a variety of nucleophiles. oup.comthieme-connect.com These reactions provide an efficient route to synthesize complex amino acid derivatives through the formation of new C-C or C-N bonds at the α-carbon of the glycine ester. thieme-connect.comthieme-connect.com

The reactions can be performed with various coupling partners, including imides, amides, phenols, and terminal alkynes. thieme-connect.comacs.orgnih.gov Often, an external oxidant such as di-tert-butyl peroxide (DTBP) or even molecular oxygen (air) is used to facilitate the catalytic cycle. thieme-connect.comacs.orgnih.gov The advantages of these methods include good yields, mild reaction conditions, and operational simplicity. thieme-connect.comthieme-connect.com A proposed mechanism often involves the formation of an iminium cation intermediate, which is then attacked by the nucleophile. oup.com

The table below summarizes various copper-catalyzed CDC reactions involving N-aryl glycine esters.

| Coupling Partner | Catalyst System | Oxidant | Product Type |

| Imides/Amides | CuCl | Air | α-Substituted α-Amino Acid Esters |

| Phenols | Copper Salt | Di-tert-butyl peroxide (DTBP) | α-Aryl α-Amino Acid Esters |

| Terminal Alkynes | Copper Salt | Molecular Oxygen | Optically Active Non-natural α-Amino Acids |

| Imidazo[1,2-a]pyridines | Copper(II) Salt | Not specified | α-Substituted α-Amino Acid Esters |

Ruthenium complexes are versatile catalysts for a wide range of organic transformations, including ester and amide formation. While direct catalysis by this compound is not the focus here, glycine-derived ligands can be incorporated into ruthenium complexes to influence their catalytic activity and selectivity. researchgate.net

For instance, phosphinoferrocene (B6310582) ligands containing glycine-based carboxamido substituents have been used to synthesize heterodinuclear ruthenium-iron complexes. researchgate.net These complexes have shown catalytic activity in oxidation reactions. researchgate.net In the context of ester and amide formation, ruthenium catalysts are known to promote transfer hydrogenation reactions, which are fundamental steps in certain synthetic routes to these functional groups. rsc.org The ligand environment around the ruthenium center, which could conceptually include glycine derivatives, is crucial for the efficiency and outcome of the catalysis.

Applications in Complex Organic Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The structural motif of N-phenylglycine is integral to the assembly of numerous heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

A novel approach to the synthesis of pyrrole (B145914) derivatives utilizes a photocascade catalytic reaction involving N-arylglycines and Morita-Baylis-Hillman (MBH) acetates. acs.orgacs.org In this process, the carboxylate derived from N-phenylglycine in the presence of a base undergoes single-electron oxidation by a photoexcited iridium catalyst to generate an aminomethyl radical. acs.org This radical then engages in a cascade of reactions, including a radical SN2'-type reaction, radical addition, and annulation, to ultimately form the pyrrole ring. acs.orgacs.org

The use of N-phenylglycine potassium salt has been investigated to understand the role of the base in this transformation. Control experiments using the potassium salt of N-phenylglycine in the absence of an additional base like K₂CO₃ resulted in the formation of the desired pyrrole product, albeit in a lower yield of 35% when water was added to improve solubility. acs.orgacs.org This finding underscores the crucial role of the base in activating the N-arylglycine for efficient reaction. acs.org The potassium salt is believed to undergo single-electron transfer oxidation more readily than the free acid. acs.org This method is notable for its mild reaction conditions and its ability to facilitate the formation of new C-C, C-N, and C=C bonds in a single operation. acs.org

| Entry | MBH Acetate (B1210297) | N-Arylglycine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | 2a (N-phenylglycine) | 3a | 85 |

| 2 | 1u (cycloheptenone scaffold) | 2a | 3u | 58 |

| 3 | 1v (cyclopentanone scaffold) | 2a | 3v | 79 |

| 4 | 1ai (linear) | 2a | 3ai | 50 |

Table 1: Substrate Scope for the Photocascade Synthesis of Pyrrole Derivatives. acs.orgacs.org

An electrochemical approach has been developed for the synthesis of C3-aminomethyl chromones through the tandem reaction of N-aryl glycines with o-hydroxyphenyl enaminones. ustl.edu.cnresearchgate.netresearcher.life This method operates under oxidant- and catalyst-free conditions, using electrons as a "traceless" oxidant. The proposed mechanism involves the anodic oxidation of N-phenylglycine and subsequent deprotonation to form a carboxyl radical. ustl.edu.cn This radical then loses carbon dioxide to generate a primary carbon radical, which adds to the enaminone. ustl.edu.cn Further oxidation and intramolecular cyclization, followed by the elimination of dimethylamine, yield the C3-aminomethyl chromone (B188151). ustl.edu.cn This green chemistry approach provides a valuable route to these chromone derivatives.

The C3-aminomethyl chromones synthesized from N-aryl glycines serve as valuable intermediates for the construction of other heterocyclic systems. ustl.edu.cn Specifically, these chromones can be converted into polysubstituted pyrimidine (B1678525) derivatives. ustl.edu.cn When the C3-aminomethyl chromone derived from N-phenylglycine is treated with N-C=N synthons such as guanidine (B92328) or amidines in the presence of a base like potassium carbonate, a ring-opening-closure sequence is initiated. ustl.edu.cn This reaction smoothly yields diverse aminomethyl pyrimidines in moderate to good yields, expanding the library of potentially bioactive pyrimidine derivatives. ustl.edu.cn

| Entry | Amidine (4) | Product | Yield (%) |

|---|---|---|---|

| 1 | Guanidine (4a) | 5a | 75 |

| 2 | Methyl amidine (4b) | 5b | 68 |

| 3 | Phenyl amidine (4c) | 5c | 82 |

| 4 | 4-Methylphenyl amidine (4d) | 5d | 78 |

| 5 | 4-Chlorophenyl amidine (4e) | 5e | 85 |

Table 2: Synthesis of Polysubstituted Pyrimidine Derivatives from a C3-Aminomethyl Chromone Intermediate. ustl.edu.cn

A metal-free, K₂S₂O₈-mediated radical dehydrogenative cross-coupling reaction provides an efficient route to 2,3-dicarbonylquinoline derivatives. rsc.org This reaction couples N,N-dimethylenaminones with glycine (B1666218) derivatives, including N-phenylglycine. The process proceeds through a single-electron transfer (SET) mechanism under oxidative conditions. rsc.org Potassium persulfate (K₂S₂O₈) facilitates the generation of both an enaminone radical and an α-amino radical from the respective precursors. rsc.org The subsequent radical-radical coupling of these intermediates leads to the formation of the quinoline (B57606) scaffold. This one-step synthesis allows for the creation of a diverse range of 2,3-dicarbonylquinolines. rsc.org

Role in Dye Synthesis: Indigo (B80030) Production

N-Phenylglycine and its alkali salts, including the potassium salt, are crucial intermediates in the industrial synthesis of indigo dye. blogspot.comchempedia.info The most significant process is the Heumann-Pfleger synthesis. In this method, N-phenylglycine is subjected to an alkali fusion, typically with a mixture of sodium hydroxide (B78521) and potassium hydroxide, often with the addition of sodium amide. blogspot.comscribd.com This high-temperature reaction induces a ring closure to form indoxyl, which is then oxidized by air to produce indigo. chempedia.infoscribd.com The Heumann-Pfleger synthesis, developed in the early 20th century, was a significant improvement over earlier methods, offering higher yields and lower reaction temperatures, which made the synthetic production of indigo economically viable on a large scale. scribd.commkscienceset.comchemistryviews.org

Industrial Processes Utilizing N-Phenylglycine Salts

The primary industrial application of N-Phenylglycine and its salts is in the Heumann-Pfleger synthesis of indigo. scribd.commkscienceset.comwikipedia.orgchemistryviews.org This method, developed in the early 20th century, remains a cornerstone of synthetic dye production. scribd.comwikipedia.orgchemicalbook.com The process begins with the synthesis of N-phenylglycine itself, which can be prepared through various routes, including the reaction of aniline (B41778) with chloroacetic acid or, more commonly in modern processes, from aniline, formaldehyde (B43269), and hydrogen cyanide to form phenylglycinonitrile, which is then hydrolyzed. chemicalbook.comblogspot.comwikipedia.org

The N-phenylglycine is then converted to its salt, such as the potassium salt, and subjected to an alkali fusion to produce indoxyl, which is subsequently oxidized by air to form indigo. wikipedia.orgchemicalbook.comdrugapprovalsint.com The Heumann-Pfleger process offers high yields and purity, though it involves toxic reagents and requires high temperatures and pressures. scribd.com

| Reactant/Condition | Role/Description | Reference |

|---|---|---|

| N-Phenylglycine (or its salt) | Starting material for the synthesis of indoxyl. | scribd.comwikipedia.org |

| Alkali Melt (NaOH, KOH) | Promotes the cyclization of N-phenylglycine to indoxyl. | wikipedia.orgdrugapprovalsint.com |

| Sodium Amide (NaNH₂) | A strong base and dehydrating agent that lowers the reaction temperature and increases the yield of indoxyl. | scribd.comchemistryviews.orgwikipedia.org |

| High Temperature | Typically around 200°C with the use of sodamide, down from ~300°C in the original Heumann process. | scribd.comchemicalbook.com |

| Air (Oxygen) | Oxidizes the intermediate indoxyl to the final indigo dye. | wikipedia.orgdrugapprovalsint.com |

Alkali Fusion Processes for Indoxyl Compound Formation

The conversion of N-phenylglycine salts to indoxyl is achieved through a high-temperature alkali fusion process. mkscienceset.comwikipedia.org This reaction involves the intramolecular cyclization of the N-phenylglycine molecule. The original Heumann synthesis required temperatures of around 300°C, which led to some decomposition of the starting material and resulted in lower yields. mkscienceset.comblogspot.com

A significant improvement to this process was the addition of sodium amide (sodamide) to the alkali melt, a modification credited to Johannes Pfleger. wikipedia.orgchemistryviews.org Sodamide is a powerful base and dehydrating agent that facilitates the ring-closure reaction, allowing the process to be carried out at a lower temperature of approximately 200°C and significantly increasing the yield of indoxyl to as high as 90%. scribd.comchemicalbook.com The molten mixture, typically containing sodium hydroxide, potassium hydroxide, and sodamide, provides the highly basic and anhydrous conditions necessary for the efficient formation of the indoxyl salt. wikipedia.orgdrugapprovalsint.com The resulting indoxyl is then dissolved in water and oxidized to indigo.

| Step | Description | Reference |

|---|---|---|

| Preparation of Alkali Melt | A mixture of sodium hydroxide, potassium hydroxide, and sodium amide is heated to a molten state. | wikipedia.orgdrugapprovalsint.com |

| Addition of N-Phenylglycine Salt | The N-phenylglycine salt is added to the hot alkali melt. | echemi.com |

| Cyclization Reaction | The N-phenylglycine undergoes intramolecular cyclization to form the indoxyl salt. | scribd.comchemistryviews.org |

| Quenching and Oxidation | The reaction mixture is cooled and dissolved in water, followed by aeration to oxidize the indoxyl to indigo. | chemicalbook.comdrugapprovalsint.com |

Preparation of Activated Amino Acid Monomers

While the direct use of this compound in the synthesis of activated amino acid monomers is not extensively documented, the general synthetic routes for these monomers from amino acids are well-established. These activated monomers are crucial for the synthesis of polypeptides.

Synthesis of N-Carboxyanhydrides (NCAs) for Polypeptide Formation

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are important monomers for the ring-opening polymerization to form polypeptides. wikipedia.org The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of a free α-amino acid with phosgene (B1210022) or its safer alternatives, diphosgene and triphosgene. mdpi.com This method is advantageous as it generally proceeds with good yield and without racemization. mdpi.com While this is a general method for all α-amino acids, specific examples detailing the synthesis of N-phenylglycine NCA directly from its potassium salt are not prevalent in the reviewed literature.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| α-Amino Acid | Phosgene (or its derivatives) | N-Carboxyanhydride (NCA) | wikipedia.orgmdpi.com |

Synthesis of N-Thiocarboxyanhydrides (NTAs) for Polypeptide Formation

N-Thiocarboxyanhydrides (NTAs) are thio-analogues of NCAs that can also be used for the synthesis of polypeptides. nih.gov NTAs are generally synthesized by reacting an N-ethoxythiocarbonyl amino acid with a phosphorus trihalide, such as phosphorus tribromide. google.com Similar to NCAs, the direct synthesis of N-phenylglycine NTA from this compound is not a commonly reported method. The general route involves the initial formation of an N-protected amino acid derivative which is then cyclized. nih.gov

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| N-ethoxythiocarbonyl amino acid | Phosphorus trihalide (e.g., PBr₃) | N-Thiocarboxyanhydride (NTA) | google.com |

Formation of N-Carbamoyl Amino Acids

N-Carbamoyl amino acids are intermediates in the metabolism and chemical synthesis of amino acids. One of the primary routes to their formation is through the hydrolysis of hydantoin (B18101) rings. researchgate.net This process is particularly relevant in the industrial production of optically pure D-amino acids, where a hydantoinase enzyme cleaves the hydantoin ring to form an N-carbamoyl amino acid, which is then hydrolyzed by an N-carbamoylase to the desired amino acid. researchgate.net The formation of N-carbamoyl-N-phenylglycine from this compound via direct reaction with a carbamoylating agent is a plausible but not widely documented synthetic route in the literature reviewed.

| Substrate | Enzyme/Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Hydantoin | Hydantoinase | N-Carbamoyl amino acid | Amino acid (after hydrolysis by N-carbamoylase) | researchgate.net |

Generation of Unnatural Amino Acid Derivatives

N-Phenylglycine serves as a valuable scaffold for the synthesis of various unnatural amino acid derivatives. These derivatives are of interest in medicinal chemistry and drug discovery for their potential to create peptides and other molecules with enhanced properties. qyaobio.com The chemical synthesis of unnatural amino acids can be achieved through numerous methods, including the alkylation of glycine derivatives. nih.gov

While direct synthetic routes starting from this compound are not extensively detailed, the parent N-phenylglycine can be modified at the α-carbon, the phenyl ring, or the carboxylic acid group to generate a diverse array of unnatural amino acids. For instance, asymmetric alkylation of Schiff base complexes of glycine derivatives can lead to a variety of α-substituted amino acids. qyaobio.com Furthermore, the phenyl ring can be functionalized to introduce different substituents, thereby altering the electronic and steric properties of the molecule.

| Synthetic Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Introduction of alkyl groups at the α-carbon of a glycine derivative using a chiral catalyst. | Creation of novel α-amino acids with specific stereochemistry. | qyaobio.comnih.gov |

| Petasis Three-Component Reaction | A diastereoselective reaction of a vinylboronic acid, an amine, and a glyoxylic acid to form β,γ-unsaturated α-amino acids. | Synthesis of amino acids with unsaturated side chains. | nih.gov |

| Diastereoselective Synthesis | Use of chiral auxiliaries to control the stereochemistry of reactions, such as alkylation, to produce enantiomerically pure amino acids. | Production of optically active amino acids for pharmaceutical applications. | qyaobio.com |

Oxidative C-H Alkylation of Glycines

Recent advancements in synthetic chemistry have highlighted the utility of N-arylated glycine derivatives in photoredox-catalyzed oxidative α-C(sp³)-H alkylation. organic-chemistry.orgelsevierpure.com This method provides a pathway to synthesize unnatural amino acids, which are valuable in medicinal chemistry for creating modified peptides with enhanced stability and pharmacokinetic properties. organic-chemistry.orgresearchgate.net

The reaction typically employs visible-light-driven photoredox catalysis in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate, to activate the glycine derivative. organic-chemistry.org This activation generates an iminium or α-amino radical intermediate. These intermediates then react with alkyl radical precursors, like 4-alkyl-1,4-dihydropyridines (alkyl-DHPs), to form new carbon-carbon bonds at the α-position. organic-chemistry.org This strategy is noted for its mild, peptide-compatible conditions and its broad substrate scope, allowing for the introduction of diverse alkyl groups. organic-chemistry.org

| Reaction Component | Role | Example |

| Glycine Substrate | Starting material for α-alkylation | N-arylated glycine derivatives |

| Catalyst | Facilitates the reaction under visible light | Photoredox catalyst |

| Oxidizing Agent | Activates the glycine derivative | Ammonium persulfate |

| Alkyl Source | Provides the alkyl group for C-H functionalization | 4-Alkyl-1,4-dihydropyridines (alkyl-DHPs) |

This method represents a significant improvement over traditional glycine alkylation techniques, which often require harsh conditions and have a limited range of applications. organic-chemistry.org

Synthesis of α-Phosphonyl Glycine Derivatives

N-Phenylglycine derivatives are instrumental in the synthesis of α-phosphonyl glycine derivatives, a class of compounds with significant biological and pharmaceutical interest. One notable example is the synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. nih.gov These compounds can act as excitatory amino acid antagonists and are relevant for studying metabotropic glutamate (B1630785) receptors. nih.gov

The synthesis often involves multi-step sequences where the core N-phenylglycine structure is modified. For instance, the synthesis of N-(phosphonomethyl)glycine derivatives can be achieved through methods like the Kabachnick–Fields reaction or the Petasis reaction, which involves the reaction of an amino compound, a carbonyl compound, and a phosphorus-containing reagent. researchgate.net These synthetic routes allow for the introduction of a phosphonomethyl group onto the nitrogen atom of the glycine backbone, creating compounds with potential applications as herbicides or antibacterial agents. researchgate.net

Enantioselective Synthesis of α-Amino Acids via Conjugate Addition (Conceptual)

The principles of enantioselective synthesis can be conceptually applied to N-phenylglycine derivatives to produce chiral α-amino acids. While direct examples using this compound in conjugate addition are not extensively detailed, related methodologies provide a conceptual framework. Asymmetric synthesis of amino acid derivatives is a critical area of research, as non-natural amino acids are vital components in many medicinally active molecules and chiral catalysts. acs.org

One conceptual approach involves the enantioselective addition of a nucleophile to an imine derived from an N-phenylglycine ester. The use of masked acyl cyanide (MAC) reagents as umpolung synthons in reactions catalyzed by modified cinchona alkaloids has been shown to be effective for additions to N-Boc-aldimines, affording adducts in high yields and enantioselectivities. acs.orgnih.gov These adducts can then be converted into various α-amino acid derivatives. acs.org This strategy allows for the creation of α-amino acids with aryl or quaternary alkyl substituents, which are not readily accessible through methods like alkene hydrogenation. acs.org

Another relevant methodology is the Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of imidates, which can be used to transform allylic alcohols into allylic amines with high enantiomeric excess. organic-chemistry.org Subsequent oxidative cleavage of these amines yields the desired α-amino acids. organic-chemistry.org This demonstrates a robust method for producing sterically hindered, nonproteinogenic amino acids. organic-chemistry.org

Synthesis of Pharmaceutically Relevant Scaffolds (excluding clinical data)

N-Phenylglycine and its salts are indispensable precursors in the pharmaceutical industry for the synthesis of a wide array of therapeutic agents.

Precursor for Beta-Lactam Antibiotics (e.g., Ampicillin (B1664943), Cefalexin)

Phenylglycine derivatives are crucial building blocks in the semi-synthetic production of beta-lactam antibiotics, a class that includes widely used drugs such as ampicillin and cephalexin. researchgate.netnih.gov These antibiotics are characterized by a beta-lactam ring and are effective against a broad spectrum of bacterial infections. nih.govnih.gov

The synthesis involves the acylation of a beta-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) for ampicillin or 7-aminodesacetoxycephalosporanic acid (7-ADCA) for cephalexin, with a D-phenylglycine derivative. researchgate.netgoogle.comnih.gov This reaction can be performed either through chemical methods or, more commonly, through enzymatic processes which offer higher selectivity and milder reaction conditions. google.combiotech-asia.org

Enzymes like penicillin G acylase are frequently used to catalyze the condensation of the D-phenylglycine side chain (often as an amide or ester derivative) with the beta-lactam core. nih.govresearchgate.netbiotech-asia.orggoogle.com The kinetically controlled enzymatic synthesis is a preferred industrial method, as it can lead to high yields and purity of the final antibiotic product. biotech-asia.orgresearchgate.net

| Antibiotic | Beta-Lactam Nucleus | Side Chain Precursor |

| Ampicillin | 6-Aminopenicillanic acid (6-APA) | D-(-)-α-phenylglycine derivative |

| Cefalexin | 7-Aminodesacetoxycephalosporanic acid (7-ADCA) | D-phenylglycine derivative |

Synthesis of N-(4-Substituted Phenyl)glycine Derivatives

N-Phenylglycine serves as a versatile scaffold for the synthesis of various N-(4-substituted phenyl)glycine derivatives. These compounds are explored for a range of potential therapeutic applications. For example, a series of N-(4-substituted phenyl)glycine derivatives have been designed and synthesized as potential anti-inflammatory agents. nih.gov The synthetic strategy often involves utilizing the bifunctionality of a starting material like 4-aminoacetophenone, converting the amino group into a glycine derivative, and then modifying the opposing acetyl group to create a library of target compounds. nih.gov

General synthetic methods for N-substituted-phenyl glycines involve the reaction of a substituted aniline with glyoxylic acid to form an imine intermediate, which is then reduced via hydrogenation with a palladium-carbon catalyst to yield the final product. google.comgoogleapis.com This approach is noted for being suitable for industrialized production due to the use of readily available starting materials and straightforward operational steps. google.comgoogleapis.com

Phenylglycineamide-p-Arsonic Acid Derivatives

N-Phenylglycine can be converted into more complex structures containing arsenic, specifically N-phenylglycineamide-p-arsonic acid. Historically, organic arsenic compounds were developed and studied for the treatment of experimental trypanosome and spirochete infections. semanticscholar.org

The synthesis of N-phenylglycineamide-p-arsonic acid involves the reaction of arsanilic acid with chloroacetamide. semanticscholar.org An alternative route involves the preparation of N-phenylglycine methyl ester-p-arsonic acid, which is then treated with ammonia (B1221849) to form the corresponding amide. semanticscholar.org The arsonic acid group (-AsO(OH)₂) provides a unique chemical handle and was explored for its potential biological activity, leading to the development of compounds with stable and soluble salts. semanticscholar.org

Spectroscopic and Computational Investigations

Vibrational Spectroscopy Analysis

The vibrational properties of N-Phenylglycine potassium salt, also known as Potassium DL-Phenylglycinate (PGLYK), have been elucidated through a combination of experimental spectroscopic techniques and theoretical calculations. These studies provide a detailed understanding of the molecular vibrations and structural characteristics of the compound in its crystalline state.

Infrared and Raman Spectroscopy of Potassium DL-Phenylglycinate

Key vibrational modes observed in the spectra include those associated with the amino group (NH2), the carboxylate group (COO-), and the phenyl ring. The positions and intensities of these bands are influenced by the molecular environment, including the coordination with the potassium cation and intermolecular interactions. researchgate.net

Correlation with Theoretical Predictions

To aid in the assignment of the experimental vibrational bands, theoretical calculations have been performed for the phenylglycine anion and the potassium phenylglycinate salt. researchgate.net These calculations were conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level. researchgate.net The predicted vibrational frequencies and intensities from these calculations show a strong correlation with the experimental infrared and Raman spectra, allowing for a more confident and detailed assignment of the observed vibrational modes. researchgate.net

Potential Energy Distribution Matrix (PED) Analysis

A detailed interpretation of the vibrational spectra was achieved through a Potential Energy Distribution (PED) matrix analysis. researchgate.net The PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral bands to specific molecular motions. researchgate.net

Table 1: Selected Vibrational Frequencies and Assignments for Potassium DL-Phenylglycinate

| Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

| 3354 | 3355 | 3379 | ν(NH) |

| 3283 | 3284 | 3298 | ν(NH) |

| 1610 | 1609 | 1605 | δ(NH₂) + ν(C=C) |

| 1588 | 1587 | 1585 | ν(C=C) + δ(NH₂) |

| 1408 | 1407 | 1402 | νs(COO⁻) + δ(CH) |

| 745 | 746 | 743 | γ(CH) + Ring def. |

| 698 | 699 | 695 | Ring def. + γ(CH) |

Note: ν represents stretching, δ represents in-plane bending, and γ represents out-of-plane bending. Data derived from theoretical and experimental studies. researchgate.net

Crystallographic Studies

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound has been determined through crystallographic studies.

X-Ray Diffraction Analysis of Crystal Structure

The crystal structure of Potassium DL-Phenylglycinate was determined by single-crystal X-ray diffraction at a temperature of 100 K. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c, with four formula units (Z = 4) per unit cell. researchgate.net The crystal is composed of phenylglycine anions and potassium cations. researchgate.net

In the crystal structure, each potassium ion (K⁺) is coordinated to five oxygen atoms and one nitrogen atom, forming a distorted octahedral geometry. researchgate.net This coordination links the phenylglycine anions into a three-dimensional network.

Table 2: Crystal Data and Structure Refinement for Potassium DL-Phenylglycinate

| Parameter | Value |

| Empirical formula | C₈H₈KNO₂ |

| Formula weight | 189.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.325(2) Å, α = 90°b = 5.8670(10) Å, β = 98.45(3)°c = 13.589(3) Å, γ = 90° |

| Volume | 814.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.545 Mg/m³ |

Data obtained from X-ray diffraction studies. researchgate.net

Analysis of Hydrogen Bonding and Intermolecular Interactions

The crystal packing of Potassium DL-Phenylglycinate is further stabilized by a network of hydrogen bonds and other intermolecular interactions. researchgate.net A significant intramolecular hydrogen bond is present between the amino group and one of the carboxylate oxygen atoms, with a length of 2.713(2) Å. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to predict and understand the properties of this compound at a molecular level, offering insights that complement experimental data.

Ab initio (from first principles) crystal structure prediction (CSP) is a computational method used to generate and rank the stability of possible crystal structures for a given molecule based solely on its chemical formula. cam.ac.uk For this compound, this technique could be employed to predict its crystal structure without prior experimental data. The process involves generating a multitude of plausible crystal packing arrangements and calculating their lattice energies using quantum mechanical methods. rsc.org

This approach is particularly valuable for identifying different potential polymorphs—crystalline forms with the same chemical composition but different molecular packing. rsc.org The calculations can predict the most thermodynamically stable polymorph, which is expected to be the one observed experimentally under thermodynamic equilibrium. The predicted structures can then be validated by comparing calculated data, such as powder X-ray diffraction patterns, with experimental results. rsc.org This predictive power allows for the in silico design and screening of materials with desired solid-state properties before engaging in experimental synthesis. cam.ac.uk

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov For N-Phenylglycine and its potassium salt, DFT calculations can elucidate various electronic characteristics that govern its reactivity. Studies on the related D-(-)-alpha-Phenylglycine have utilized DFT to optimize molecular geometry and calculate vibrational frequencies, which show good agreement with experimental spectroscopic data. researchgate.net

Key electronic properties derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the N-phenylglycinate anion, these maps would show a high negative potential around the carboxylate oxygen atoms, indicating the likely sites for interaction with the potassium cation and other electrophiles.

Global Reactivity Descriptors: DFT can be used to calculate descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. nih.gov

These computational insights are fundamental for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of N-phenylglycine, QSAR studies can be developed to predict their efficacy as, for example, anti-inflammatory or anticonvulsant agents. nih.govnih.gov

The derivation of a QSAR model involves several steps:

Data Set Collection: A series of N-phenylglycine derivatives with experimentally measured biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. DFT-based descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are often used to capture electronic features relevant to receptor binding. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

QSAR studies on related structures reveal that anticancer activity can depend on factors like topological distances, charge distribution, and the number of rings. allucid.com For N-phenylglycine derivatives, such models could guide the design of new compounds with enhanced therapeutic activity. nih.gov

Understanding the thermodynamic and kinetic aspects of reactions involving this compound is crucial for its application in various chemical processes, such as synthesis and photopolymerization.